molecular formula C14H16ClFN2O3S2 B2838943 N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide CAS No. 2415540-85-9

N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide

Cat. No.: B2838943
CAS No.: 2415540-85-9
M. Wt: 378.86
InChI Key: NNRQVDFKRWFWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide, also known as CFM-2, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction is crucial for the development and progression of many cancers, making CFM-2 a potential therapeutic agent for cancer treatment.

Mechanism of Action

N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide works by binding to the c-Myc/Max complex, preventing it from binding to DNA and activating genes involved in cell proliferation and survival. This leads to a decrease in the expression of c-Myc target genes, ultimately resulting in cell death.
Biochemical and Physiological Effects
This compound has been shown to have a selective effect on cancer cells, inducing apoptosis in cancer cells while sparing normal cells. This selectivity is thought to be due to the high expression of c-Myc in cancer cells compared to normal cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is its selectivity for cancer cells, which allows for targeted treatment with minimal side effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the potential for resistance to develop, as c-Myc is a highly mutable protein.

Future Directions

There are several potential future directions for N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide research. One direction is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Another direction is the investigation of combination therapies with this compound and other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in vivo, as well as its potential for clinical use in cancer patients.

Synthesis Methods

The synthesis of N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves several steps, starting with the reaction of 3-chloro-4-fluoroaniline with 6-hydroxy-1,4-dithiepan-6-ol to form an intermediate. This intermediate is then reacted with oxalyl chloride to form the oxalyl chloride derivative, which is then reacted with methylamine to form this compound.

Scientific Research Applications

N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been extensively studied in preclinical models of cancer, showing promising results in inhibiting c-Myc-driven tumor growth. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of various types of cancer, including breast, lung, and colon cancer.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O3S2/c15-10-5-9(1-2-11(10)16)18-13(20)12(19)17-6-14(21)7-22-3-4-23-8-14/h1-2,5,21H,3-4,6-8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRQVDFKRWFWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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